molecular formula C7H5NO4 B105151 2-Hydroxy-3-nitrobenzaldehyde CAS No. 5274-70-4

2-Hydroxy-3-nitrobenzaldehyde

Cat. No.: B105151
CAS No.: 5274-70-4
M. Wt: 167.12 g/mol
InChI Key: NUGOTBXFVWXVTE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-nitrobenzaldehyde can be synthesized from salicylaldehyde through a nitration reaction. One common method involves the use of ammonium cerium nitrate as the nitrating agent, acetic acid as the solvent, and polyoxyethylene glycol-400 as the phase-transfer catalyst . The reaction is carried out by dissolving salicylaldehyde, ammonium cerium nitrate, and polyoxyethylene glycol-400 in acetic acid, heating the mixture to 30-70°C, and reacting for 1.2-2.0 hours. The reaction product is then poured into icy water to separate the yellow mixture of 3-nitrosalicylaldehyde and 5-nitrosalicylaldehyde .

Industrial Production Methods: In industrial settings, the preparation of 3-nitrosalicylaldehyde typically involves the nitration of salicylaldehyde using a mixture of sulfuric acid and concentrated nitric acid. This method, however, has limitations such as long reaction times and complicated operations .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    5-Nitrosalicylaldehyde: Similar in structure but differs in the position of the nitro group.

    2-Hydroxy-3-nitrobenzaldehyde: Another name for 3-nitrosalicylaldehyde.

    Salicylaldehyde: The parent compound without the nitro group

Uniqueness: this compound is unique due to its specific position of the nitro group, which influences its reactivity and the types of derivatives it can form. This makes it particularly useful in the synthesis of specific polydentate ligands and photochromic compounds .

Properties

IUPAC Name

2-hydroxy-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGOTBXFVWXVTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063753
Record name Benzaldehyde, 2-hydroxy-3-nitro-
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Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5274-70-4
Record name 2-Hydroxy-3-nitrobenzaldehyde
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Record name Benzaldehyde, 2-hydroxy-3-nitro-
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Record name 3-Nitrosalicylaldehyde
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Record name Benzaldehyde, 2-hydroxy-3-nitro-
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Record name 3-nitrosalicylaldehyde
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Synthesis routes and methods I

Procedure details

Salicylaldehyde (10 grams) is dissolved in acetic acid (50 grams) and nitrated with 10 ml. of red fuming nitric acid at 40°-45° C. The mixture is poured over ice and filtered. The solid product is a mixture of 3- and 5- nitrosalicylaldehyde. The isomers are separated by fractional recrystallization in acetic acid or by fractional recrystallization of their sodium salts in warm water, the 5-nitro isomer being less soluble in water than the 3-nitro isomer.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-hydroxybenzaldehyde (5.0 g, 41 mmol) in acetic acid (50 mL) at 0° C. was added nitric acid (65%, 4 g) dropwise. The reaction mixture was slowly warmed to room temperature for 2 hours and then heated at 40° C. for another 5 hours. The resulting mixture was poured into ice (75 g) and water (500 g). The precipitates were filtrated and purified by silica gel chromatography to afford the product 2-hydroxy-3-nitrobenzaldehyde (1.8 g, yield 26%). 1H NMR (400 MHz, CDCl3) δ ppm 11.44 (s, 1H), 10.42 (s, 1H), 8.34-8.37 (dd, 1H, J=2.0 Hz, 8.4 Hz), 8.10-8.13 (dd, 1H, J=2.0 Hz, 7.6 Hz), 7.12-7.16 (t, 1H, J=8.0 Hz).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
75 g
Type
reactant
Reaction Step Two
Name
Quantity
500 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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